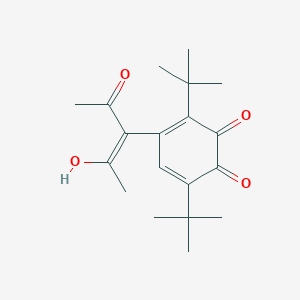
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the prolinamide family. This compound has been studied for its potential use in scientific research due to its unique properties.
作用機序
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide acts as a prodrug and is converted into its active form, 4-fluorobenzoylproline, in vivo. This active form has been shown to inhibit the activity of the enzyme, prolyl oligopeptidase (POP). POP is involved in the degradation of neuropeptides and has been implicated in various neurological disorders. Inhibition of POP by 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide may lead to increased levels of neuropeptides and provide neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to increase the levels of neuropeptides, such as substance P and neuropeptide Y, in the brain. These neuropeptides are involved in various physiological processes, including pain perception, stress response, and appetite regulation.
実験室実験の利点と制限
One advantage of using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide in lab experiments is its ability to inhibit the activity of POP and increase the levels of neuropeptides in the brain. This can provide insights into the role of neuropeptides in various physiological processes. However, 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has limitations as a tool in chemical biology research due to its potential toxicity and lack of selectivity for POP.
将来の方向性
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide. One direction is to investigate the potential use of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a therapeutic agent for neurological disorders. Another direction is to develop more selective inhibitors of POP that can be used as tools in chemical biology research. Additionally, the role of neuropeptides in various physiological processes can be further explored using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a tool.
合成法
The synthesis method of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-4-methylphenylalanine methyl ester in the presence of triethylamine and dimethylformamide. This reaction results in the formation of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a white solid.
科学的研究の応用
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been studied for its potential use in scientific research as a prodrug for the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has also been studied for its potential use as a tool in chemical biology research to study the function of proline-rich proteins.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-4-9-16(15(21)11-12)22-18(24)17-3-2-10-23(17)19(25)13-5-7-14(20)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKJDEWXPXFHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6076158.png)
![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)
